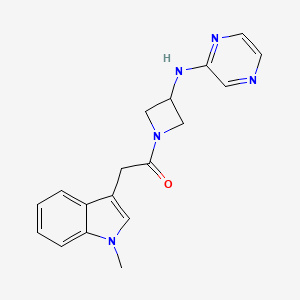

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one, also known as MIPEP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPEP is a synthetic compound that belongs to the class of indole-based molecules and has a unique chemical structure that makes it an attractive candidate for scientific research.

Scientific Research Applications

Synthesis and Structural Studies

One area of research involving compounds similar to 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is in the synthesis and structural evaluation of indole and gramine derivatives. For example, Lovel Kukuljan and colleagues (2016) synthesized and analyzed the crystal structures of indole derivatives with potential applications in various fields, including pharmaceuticals and materials science (Kukuljan et al., 2016).

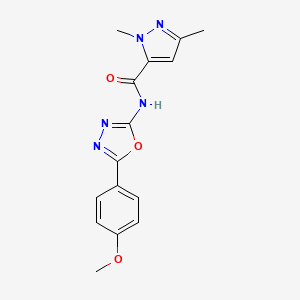

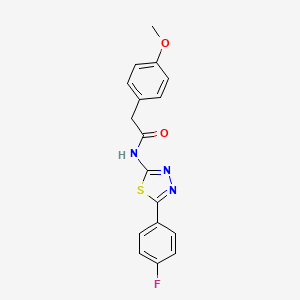

Antimicrobial Activity

Another application is in the synthesis of pyrazoline and pyrazole derivatives for antimicrobial purposes. S. Y. Hassan (2013) synthesized a series of 2-pyrazoline derivatives, exploring their antibacterial and antifungal activities, which shows the potential of such compounds in combating microbial infections (Hassan, 2013).

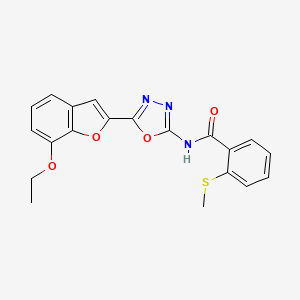

Anti-inflammatory and Analgesic Properties

Compounds structurally related to 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one have been studied for their potential anti-inflammatory and analgesic effects. A study by S. K. Bhati and Ashok Kumar (2008) synthesized new azetidinoyl and thiazolidinoyl-indole derivatives, evaluating their anti-inflammatory and analgesic activities (Bhati & Kumar, 2008).

Antioxidant Activity

Research by M. A. Aziz et al. (2021) focused on the design and synthesis of 1H-3-indolyl derivatives as antioxidants. This study highlights the potential of such compounds in oxidative stress-related therapies (Aziz et al., 2021).

Catalysis and Chemical Transformations

Further research includes exploring the use of such compounds in catalysis and chemical transformations. For instance, Sanjukta Banerjee et al. (2008) developed a titanium catalyst using an ethylene diamine backbone with pyrrolyl-α-methyl groups for hydrohydrazination, leading to the synthesis of NH-indoles (Banerjee et al., 2008).

properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-22-10-13(15-4-2-3-5-16(15)22)8-18(24)23-11-14(12-23)21-17-9-19-6-7-20-17/h2-7,9-10,14H,8,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQRZVCDEFBOOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)NC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2724998.png)

![(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2725001.png)

![7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725005.png)

![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)

![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)

![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)